Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide

Description

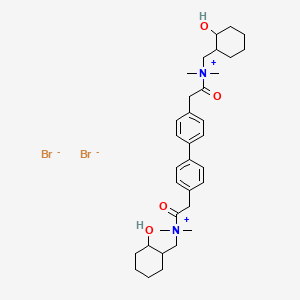

The compound Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide is a quaternary ammonium salt featuring a 4,4'-biphenylylene backbone linked to two 2-oxoethylene groups. Each oxoethylene unit is further substituted with a dimethyl-((2-hydroxycyclohexyl)methyl)ammonium moiety, with bromide counterions.

Key structural features include:

- Biphenyl backbone: Provides rigidity and influences π-π stacking interactions.

- Oxoethylene linkers: Enhance solubility and serve as spacers.

- Hydroxycyclohexylmethyl groups: Increase steric bulk and modulate hydrophilicity.

- Quaternary ammonium centers: Impart cationic character, enhancing interaction with biological membranes.

Properties

CAS No. |

28979-97-7 |

|---|---|

Molecular Formula |

C34H50Br2N2O4 |

Molecular Weight |

710.6 g/mol |

IUPAC Name |

(2-hydroxycyclohexyl)methyl-[2-[4-[4-[2-[(2-hydroxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C34H50N2O4.2BrH/c1-35(2,23-29-9-5-7-11-31(29)37)33(39)21-25-13-17-27(18-14-25)28-19-15-26(16-20-28)22-34(40)36(3,4)24-30-10-6-8-12-32(30)38;;/h13-20,29-32,37-38H,5-12,21-24H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

GFOGQGSTJSDYNI-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CC1CCCCC1O)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4O.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of oxoethylene linkages and the subsequent attachment of hydroxycyclohexyl groups. The final step involves the quaternization of the ammonium groups with bromide ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios of reactants.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of cellular processes.

Comparison with Similar Compounds

Structural Analogues

4,4′-Biphenylenebis(2-oxoethylene) bis(dimethyl(2-hydroxyethyl)-ammonium) dibromide (CAS 73-51-8)

- Structure : Replaces hydroxycyclohexyl with 2-hydroxyethyl groups.

- Molecular Formula : C₂₄H₃₄Br₂N₂O₄ (MW: 574.35).

- Key Differences :

- Reduced steric hindrance due to smaller 2-hydroxyethyl substituents.

- Higher polarity (PSA: 52.6 Ų vs. ~60–70 Ų for hydroxycyclohexyl analogue).

- Toxicity: Extremely toxic: LD₅₀ (ipr-mus) = 20 µg/kg, LDLo (ivn-rbt) = 50 µg/kg . Decomposition emits NOₓ, NH₃, and Br⁻ .

Ammonium, (4,4'-biphenylenebis(2-oxoethylene))bis((2-acetylthio ethyl)dimethyl-, dibromide (CAS 60872-43-7)

- Structure : Substitutes hydroxycyclohexyl with 2-acetylthioethyl groups.

- Molecular Formula : C₂₈H₃₈Br₂N₂O₄S₂ (MW: 690.62).

- Key Differences: Presence of sulfur (acetylthio groups) enhances lipophilicity (LogP: ~1.5 estimated). Potential for disulfide bond formation under redox conditions.

- Toxicity :

Hexamethylenebis(2-methyl-4-(2,2,6-trimethylcyclohexyl)butyl)bis(dimethylammonium) dibromide

- Structure : Hexamethylene spacer instead of biphenyl; bulky trimethylcyclohexyl substituents.

- Molecular Formula : C₃₈H₇₈Br₂N₂ (MW: 726.82).

- Key Differences :

- Aliphatic backbone increases flexibility.

- Higher molecular weight and hydrophobicity (LogP: ~4.0 estimated).

- Applications : Used as an intermediate in surfactants or ion-pairing agents .

Physicochemical and Toxicological Comparison

Mechanistic and Functional Insights

- Hydroxycyclohexyl vs. Hydroxyethyl : The hydroxycyclohexyl group in the target compound likely enhances membrane permeability due to its lipophilic cyclohexane ring, whereas the hydroxyethyl analogue (CAS 73-51-8) exhibits higher aqueous solubility but lower tissue penetration .

- Acetylthioethyl vs. Hydroxycyclohexyl : The acetylthioethyl derivative (CAS 60872-43-7) may interact with thiol-reactive biomolecules (e.g., enzymes), contributing to its neurotoxic effects .

- Backbone Flexibility : Hexamethylene derivatives (e.g., ) lack the rigid biphenyl core, reducing π-π interactions but improving conformational adaptability for surfactant applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.